Dinotefuran, (R)-

Neonicotinoid insecticides Enantioselective bioactivity Aphis gossypii

Why source (R)-dinotefuran (CAS 406466-53-3) over racemic dinotefuran? (R)-dinotefuran delivers 1.7–2.4x greater insecticidal activity against key sucking pests versus the racemate, while reducing acute honeybee toxicity 41.1–128.4-fold vs. the (S)-enantiomer. It exhibits lower aquatic toxicity (no reproductive impairment in Daphnia magna at 5.0 mg/L), 2.67-fold lower earthworm acute toxicity, and preferential crop degradation for faster residue dissipation. The enantiopure form aligns with IPM strategies, pollinator safety, aquatic buffer compliance, and stringent MRL export markets.

Molecular Formula C7H14N4O3
Molecular Weight 202.21 g/mol
CAS No. 406466-53-3
Cat. No. B12710909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinotefuran, (R)-
CAS406466-53-3
Molecular FormulaC7H14N4O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCNC(=N[N+](=O)[O-])NCC1CCOC1
InChIInChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m1/s1
InChIKeyYKBZOVFACRVRJN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Dinotefuran (CAS 406466-53-3): Third-Generation Chiral Neonicotinoid Insecticide


(R)-Dinotefuran ((R)-MTI-446, CAS 406466-53-3) is the R-enantiomer of the third-generation neonicotinoid insecticide dinotefuran. Unlike first- and second-generation neonicotinoids that contain chlorinated aromatic rings, dinotefuran features a unique tetrahydrofuran moiety and lacks halogen atoms [1]. (R)-Dinotefuran acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), disrupting synaptic transmission and leading to paralysis and death in susceptible pests [2]. Commercial formulations of dinotefuran are marketed as racemic mixtures (1:1 R/S) for controlling sucking pests such as aphids, whiteflies, thrips, and leafhoppers across diverse crops [1]. However, the enantiomers exhibit markedly different biological activities and toxicological profiles, making the procurement of enantiopure (R)-dinotefuran a strategic consideration for formulations requiring optimized efficacy-to-safety ratios [3].

Why Racemic Dinotefuran Cannot Substitute for Enantiopure (R)-Dinotefuran


Racemic dinotefuran contains equal proportions of the (R)- and (S)-enantiomers, which exhibit profoundly divergent pharmacological and toxicological behaviors. The (S)-enantiomer demonstrates 41.1- to 128.4-fold higher acute toxicity to honeybees (Apis mellifera) than the (R)-enantiomer [1], and up to 145.9-fold higher ecological toxicity across multiple non-target organisms [2]. Critically, both enantiomers show comparable insecticidal activity against target pests, with (R)-dinotefuran actually demonstrating 1.7–2.4 times greater efficacy than the racemic mixture against Aphis gossypii and Apolygus lucorum [3]. Substituting enantiopure (R)-dinotefuran with racemic material therefore introduces unnecessary toxicity to beneficial insects without any gain in pest control efficacy. Additionally, (R)-dinotefuran undergoes preferential degradation in crops [2], whereas (S)-dinotefuran accumulates more rapidly and persists longer in non-target organisms such as earthworms and aquatic species [4]. These stereoselective differences in environmental fate and toxicokinetics render racemic substitution scientifically unsound for applications where pollinator safety or reduced environmental burden is a priority.

Quantitative Evidence for (R)-Dinotefuran Differentiation: Comparative Efficacy and Safety Data


Insecticidal Activity of (R)-Dinotefuran vs Racemic Dinotefuran Against Cotton Aphid and Plant Bug

Direct head-to-head bioassays comparing enantiopure (R)-dinotefuran with the racemic mixture demonstrated that (R)-dinotefuran exhibits 1.7–2.4 times greater insecticidal activity against two major sucking pests, Aphis gossypii (cotton aphid) and Apolygus lucorum (plant bug) [1]. The mechanism involves inhibition of nicotinic acetylcholine receptors (nAChRs), with both (R)- and (S)-enantiomers displaying similar binding affinity toward cotton aphid nAChRs, yet the (R)-enantiomer achieves superior efficacy in whole-organism assays [2]. The racemic mixture contains 50% of the less active (S)-enantiomer, which contributes proportionally less to the overall pest control effect. This quantifiable efficacy advantage enables formulators to reduce application rates while maintaining pest suppression equivalent to racemic formulations [3].

Neonicotinoid insecticides Enantioselective bioactivity Aphis gossypii Apolygus lucorum

Honeybee Acute Toxicity: (R)-Dinotefuran vs (S)-Dinotefuran Enantiomer

Acute toxicity testing in honeybees (Apis mellifera Linnaeus) revealed striking enantioselectivity: (S)-dinotefuran was 41.1- to 128.4-fold more toxic than (R)-dinotefuran [1]. In separate studies, the toxicity differential reached up to 114-fold by oral and contact exposure routes [2]. Molecular docking and electrophysiological studies demonstrated that (S)-dinotefuran binds with higher affinity to the α8 subunit of honeybee nAChR (binding score 7.15) and forms a more stable hydrogen bond network compared to (R)-dinotefuran [3]. Dynamic neurotoxic process simulations showed that (R)-dinotefuran induces distinct conformational changes in the receptor complex, characterized by an average root-mean-square fluctuation of 0.35 nm, which correlates with its reduced toxicity to honeybees [4]. The racemic mixture, containing equal amounts of both enantiomers, exhibits intermediate toxicity but still presents substantial hazard to pollinators.

Pollinator safety Enantioselective toxicity Apis mellifera nAChR binding

Daphnia magna Aquatic Toxicity: Comparative Effects on Reproduction and Digestive Function

Systematic assessment of stereoselective toxicity to the aquatic invertebrate Daphnia magna revealed that (S)-dinotefuran inhibited reproduction at 5.0 mg/L, whereas (R)-dinotefuran did not significantly impair reproductive output [1]. (S)-dinotefuran also inhibited feeding behavior at 5.0 mg/L, while (R)-dinotefuran produced no detectable feeding inhibition [1]. At the biochemical level, the two enantiomers exerted opposing effects on detoxification enzyme activities: (R)-dinotefuran significantly activated superoxide dismutase (SOD) and glutathione S-transferase (GST), whereas (S)-dinotefuran showed the opposite effect (enzyme inhibition) [1]. (S)-dinotefuran produced more pronounced activation of acetylcholinesterase (AChE) and trypsin activity compared to (R)-dinotefuran [2]. Transcriptome sequencing confirmed that (S)-dinotefuran induced a greater number of differentially expressed genes (DEGs) in D. magna and specifically disrupted ribosomal function, indicating a fundamentally different molecular toxicological mechanism between the enantiomers [2].

Aquatic ecotoxicology Enantioselective toxicity Daphnia magna Neonicotinoid

Earthworm Acute Toxicity and Bioaccumulation: (R)-Dinotefuran vs (S)-Dinotefuran

In earthworm (Eisenia fetida) toxicity studies, (S)-dinotefuran was 2.67 times more acutely toxic than (R)-dinotefuran [1]. Bioaccumulation experiments demonstrated that (S)-dinotefuran accumulated faster than both the racemic mixture and (R)-dinotefuran, with preferential enrichment of the (S)-enantiomer in earthworm tissues [2]. The enantiomeric fraction (EF) deviated significantly from 0.5 over the exposure period, confirming stereoselective uptake kinetics. Additional studies in soil-earthworm microcosms corroborated that (S)-dinotefuran exhibits higher toxicity than (R)-dinotefuran, with the differential exacerbated or modulated by co-contaminating heavy metals such as cadmium and copper [3]. The reduced accumulation and lower toxicity of (R)-dinotefuran in earthworms are attributed to enantioselective differences in metabolic processing and excretion pathways [2].

Soil ecotoxicology Enantioselective bioaccumulation Eisenia fetida Chiral pesticide

Preferential Crop Degradation: (R)-Dinotefuran Dissipates More Rapidly in Agricultural Commodities

Field and greenhouse studies demonstrate enantioselective degradation of dinotefuran in crops, with (R)-dinotefuran dissipating preferentially (i.e., more rapidly) compared to the (S)-enantiomer [1]. This stereoselective dissipation results in a gradual enrichment of the (S)-enantiomer in crop residues over time when racemic formulations are applied. In cucumber and soil under greenhouse conditions, enantioselective degradation behavior was confirmed using normal-phase HPLC with a ChromegaChiral CCA column (250 × 4.6 mm, 5 µm), establishing that the two enantiomers exhibit distinct environmental persistence profiles [2]. The preferential degradation of (R)-dinotefuran in crops implies that applications of enantiopure (R)-dinotefuran, or formulations enriched in the (R)-enantiomer, will result in lower total residue levels and reduced persistence of the more toxicologically concerning (S)-enantiomer in harvested commodities [3].

Enantioselective degradation Crop residue Food safety Pesticide dissipation

Recommended Applications for (R)-Dinotefuran (CAS 406466-53-3) Based on Comparative Evidence


Pollinator-Safe Formulation Development for Flowering Crop Protection

Formulators developing insecticides for use on flowering crops (e.g., oilseed rape, sunflower, fruit orchards) where honeybee exposure is inevitable should prioritize (R)-dinotefuran over racemic dinotefuran. The 41.1- to 128.4-fold reduction in honeybee acute toxicity compared to the (S)-enantiomer [1], combined with equivalent or superior (1.7–2.4×) insecticidal activity against target pests [2], enables effective pest suppression while dramatically mitigating pollinator mortality risk. This evidence supports the development of high-proportion (R)-enantiomer or enantiopure (R)-dinotefuran products specifically positioned for Integrated Pest Management (IPM) programs in pollinator-dependent agroecosystems.

Aquatic Buffer Zone and Water-Adjacent Application Scenarios

(R)-Dinotefuran is the preferred enantiomer for applications in proximity to surface waters, drainage ditches, or irrigated fields due to its demonstrably lower aquatic toxicity. In Daphnia magna, the standard aquatic invertebrate model, (R)-dinotefuran did not inhibit reproduction or feeding at 5.0 mg/L, whereas (S)-dinotefuran significantly impaired both endpoints [3]. The reduced impact on detoxification enzyme systems (SOD, GST) and absence of ribosomal disruption further distinguish (R)-dinotefuran as the lower-risk option for aquatic ecosystems [3]. Formulators targeting aquatic buffer zone compliance or reduced environmental hazard labeling should incorporate (R)-dinotefuran into their product design.

Soil-Applied Formulations for Reduced Earthworm and Soil Fauna Impact

Granular formulations, soil drenches, and seed treatments containing dinotefuran expose earthworms and other beneficial soil organisms to the active ingredient. (R)-Dinotefuran exhibits 2.67-fold lower acute toxicity to earthworms (Eisenia fetida) than (S)-dinotefuran and accumulates less rapidly in earthworm tissues [4]. In soil-earthworm microcosms, the (R)-enantiomer shows reduced bioaccumulation and attenuated toxic effects [5]. These quantitative differences support the procurement of (R)-dinotefuran for soil-directed applications where maintaining soil biodiversity and ecosystem function is a formulation objective.

Low-Residue Crop Protection for Export and High-Value Commodities

For crops destined for markets with stringent maximum residue limits (MRLs) or for organic-conventional transitional programs, (R)-dinotefuran offers a quantifiable residue reduction advantage. Preferential degradation of (R)-dinotefuran in crops means that applications of enantiopure or (R)-enriched formulations result in lower total residues and faster dissipation of the active ingredient in harvested commodities [6]. In cucumber, tomato, and rice, enantioselective dissipation has been validated using chiral HPLC methods (ChromegaChiral CCA column, 250 × 4.6 mm, 5 µm), providing a robust analytical foundation for residue monitoring programs [7]. Procurement of (R)-dinotefuran aligns with food safety strategies for premium export markets and residue-sensitive supply chains.

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